molecular formula C12H10N2O5 B11857838 (R)-4-Amino-2-(1,3-dioxoisoindolin-2-yl)-4-oxobutanoic acid CAS No. 1195309-01-3

(R)-4-Amino-2-(1,3-dioxoisoindolin-2-yl)-4-oxobutanoic acid

Cat. No.: B11857838
CAS No.: 1195309-01-3
M. Wt: 262.22 g/mol
InChI Key: FXHJNPKWNYXBKP-MRVPVSSYSA-N
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Description

®-4-Amino-2-(1,3-dioxoisoindolin-2-yl)-4-oxobutanoic acid is a chiral compound that features a phthalimide moiety and an amino acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Amino-2-(1,3-dioxoisoindolin-2-yl)-4-oxobutanoic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones.

Industrial Production Methods: Industrial production methods often employ transition-metal-catalyzed reactions and organocatalytic methods to construct these complex heterocyclic structures efficiently . These methods are designed to be scalable and cost-effective for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

®-4-Amino-2-(1,3-dioxoisoindolin-2-yl)-4-oxobutanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-Amino-2-(1,3-dioxoisoindolin-2-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects .

Comparison with Similar Compounds

Properties

CAS No.

1195309-01-3

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

(2R)-4-amino-2-(1,3-dioxoisoindol-2-yl)-4-oxobutanoic acid

InChI

InChI=1S/C12H10N2O5/c13-9(15)5-8(12(18)19)14-10(16)6-3-1-2-4-7(6)11(14)17/h1-4,8H,5H2,(H2,13,15)(H,18,19)/t8-/m1/s1

InChI Key

FXHJNPKWNYXBKP-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@H](CC(=O)N)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)N)C(=O)O

Origin of Product

United States

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